Structure Elucidation of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic Acid: A Comprehensive Analytical Guide
Structure Elucidation of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic Acid: A Comprehensive Analytical Guide
Executive Summary & Scaffold Significance
As a Senior Application Scientist in structural elucidation, I frequently encounter complex nitrogen-containing bicyclic systems. The 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid scaffold (CAS 1514293-39-0)[1] is a privileged pharmacophore in modern drug discovery. It serves as a critical synthetic building block in the development of highly potent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, which are utilized for hematopoietic stem cell mobilization[2].
Elucidating this structure requires mapping two fused rings: a fully aromatic pyridine system and a partially saturated tetrahydropyridine ring. Because the bridgehead carbons (C4a and C8a) lack attached protons, standard 1D Nuclear Magnetic Resonance (NMR) is insufficient. We must employ a self-validating analytical system driven by 2D NMR (COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to unequivocally prove the atomic connectivity[3].
Spectroscopic Causality & Signal Assignment
To build a robust structural proof, we must understand the causality behind the observed spectroscopic phenomena. Every chemical shift in this molecule is a direct consequence of its electronic environment.
The Pyridine Core (C1 to C4)
The pyridine ring contains two isolated protons: H1 and H4.
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H1 Causality: H1 is flanked by the N2 nitrogen and the C8a bridgehead. The combined electron-withdrawing effect of the adjacent nitrogen and the ring current places H1 in a highly deshielded environment, appearing as a sharp singlet at ~8.55 ppm.
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H4 Causality: H4 is deshielded by the anisotropic effect of the adjacent C3-carboxylic acid group, resonating as a singlet at ~7.75 ppm. The lack of scalar coupling between H1 and H4 confirms they are separated by heteroatoms and substituents.
The Tetrahydropyridine Ring (C5 to C8)
The secondary amine at N7 breaks the aliphatic spin system into two distinct segments.
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C5 and C6 Causality: The C5 and C6 protons form an isolated aliphatic spin system. They appear as two coupled triplets (~2.95 ppm and ~3.25 ppm). C5 is benzylic (adjacent to the aromatic C4a), while C6 is adjacent to the N7 amine, shifting it slightly further downfield.
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C8 Causality: The C8 protons are isolated between the N7 amine and the C8a bridgehead. Because they have no adjacent aliphatic protons, they appear as a distinct singlet (~4.15 ppm). This benzylic-like CH₂ group is the critical diagnostic anchor for HMBC correlations, as it bridges the saturated ring to the aromatic core[4].
Quantitative Data Summary
The following table summarizes the self-validating NMR assignments. The integration of 1D data perfectly matches the 2D HSQC/HMBC connectivity map.
Table 1: 1H and 13C NMR Assignments (DMSO-d6, 298 K)
| Position | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |
| 1 | 8.55 | s (1H) | 148.2 (CH) | C3, C4a, C8a |
| 3 | - | - | 145.5 (C) | - |
| 4 | 7.75 | s (1H) | 122.3 (CH) | C3, C4a, C8a, C=O |
| 4a | - | - | 138.1 (C) | - |
| 5 | 2.95 | t (2H, J = 6.0) | 26.5 (CH₂) | C4, C4a, C6, C8a |
| 6 | 3.25 | t (2H, J = 6.0) | 42.1 (CH₂) | C5, C8 |
| 7 (NH) | 8.80 | br s (1H) | - | - |
| 8 | 4.15 | s (2H) | 46.8 (CH₂) | C1, C4a, C6, C8a |
| 8a | - | - | 149.0 (C) | - |
| COOH | 13.20 | br s (1H) | 166.5 (C=O) | - |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical workflow must be designed with built-in orthogonal checks. If one step fails its validation criteria, the elucidation is halted.
Phase 1: Sample Preparation & Orthogonal Purity Check
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Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6.
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Causality: The zwitterionic nature of the molecule (secondary amine at N7, carboxylic acid at C3) severely limits solubility in CDCl3. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring sharp lineshapes.
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LC-UV-MS Pre-Screening: Inject a 1 µL aliquot into an LC-MS system (ESI+ mode).
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Validation Check: Ensure UV purity at 254 nm is >98% to prevent the misassignment of impurity signals as minor conformers.
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Phase 2: 1D & 2D NMR Acquisition 3. 1D NMR (¹H, ¹³C{¹H}): Acquire standard spectra at 298 K (500 MHz for ¹H, 125 MHz for ¹³C). 4. DEPT-135: Acquire to differentiate carbon multiplicities.
- Validation Check: The three aliphatic carbons (C5, C6, C8) must appear as inverted signals (CH₂), while C1 and C4 must appear as positive signals (CH), perfectly matching the integration of the ¹H spectrum.
- COSY & HSQC: Acquire gradient-selected COSY and HSQC.
- Validation Check: HSQC must directly link the protons to their respective DEPT-validated carbons, eliminating ambiguity in the crowded 2.5–4.5 ppm aliphatic region.
- HMBC: Acquire gradient-selected HMBC optimized for long-range couplings (ⁿJCH = 8 Hz).
- Validation Check: The isolated H8 methylene must show strong ³J correlations to C4a and C1, acting as the critical bridge connecting the two rings[3].
Phase 3: High-Resolution Mass Spectrometry (HRMS) 7. ESI-TOF MS: Acquire HRMS data in positive ion mode.
- Validation Check: The experimental [M+H]⁺ m/z must match the theoretical exact mass of C10H11N2O2⁺ (179.0815) within a mass error of < 5 ppm, orthogonally confirming the molecular formula derived from the NMR spin systems.
Visualizing the Elucidation Logic
The following diagrams map the operational workflow and the specific 2D NMR connectivity required to validate the 2,7-naphthyridine core.
Figure 1: Self-validating analytical workflow for bicyclic heterocycle structure elucidation.
Figure 2: Key HMBC (dashed green) and COSY (solid blue) correlations establishing the core structure.
References
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Title: Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2]
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Title: Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines Source: PMC (National Institutes of Health) URL: [Link][4]
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Title: Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. Source: ACS Publications (Journal of Natural Products) URL: [Link][3]
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Title: 1514293-39-0_5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid Source: Chemsrc URL: [Link][1]
Sources
- 1. 1514293-39-0_CAS号:1514293-39-0_5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
